molecular formula C19H19ClN2O2 B12217349 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine

Cat. No.: B12217349
M. Wt: 342.8 g/mol
InChI Key: GTDMAIMCSZAEEI-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine is a complex organic compound that features a unique combination of a benzo[1,4]dioxin and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[1,4]dioxin ring, followed by the introduction of the quinoline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events that result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: This compound shares the benzo[1,4]dioxin moiety but differs in the attached functional groups.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Another compound with the benzo[1,4]dioxin structure, but with different substituents.

Uniqueness

What sets (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine apart is the combination of the benzo[1,4]dioxin and quinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C19H18N2O2.ClH/c1-12-4-3-5-15-16(10-13(2)20-19(12)15)21-14-6-7-17-18(11-14)23-9-8-22-17;/h3-7,10-11H,8-9H2,1-2H3,(H,20,21);1H

InChI Key

GTDMAIMCSZAEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC4=C(C=C3)OCCO4.Cl

Origin of Product

United States

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